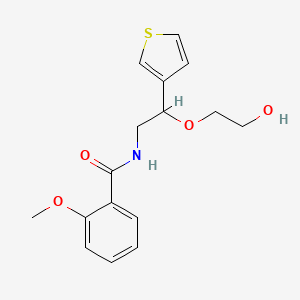

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-20-14-5-3-2-4-13(14)16(19)17-10-15(21-8-7-18)12-6-9-22-11-12/h2-6,9,11,15,18H,7-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPWSENKDZFHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The starting material, 2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

Amidation Reaction: The acid chloride is then reacted with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the hydroxyethoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Benzamide Derivatives with Alkyl/Ether Substituents

Key Observations :

Heterocyclic-Containing Benzamides

Key Observations :

- Thiophene vs. Thiazole : Thiophene’s purely sulfur-based heterocycle lacks the nitrogen present in thiazole, altering electronic properties. Thiophene is more electron-rich, favoring π-π interactions, while thiazole’s nitrogen may participate in hydrogen bonding .

- Coumarin hybrids : Compounds like those in integrate fused aromatic systems (coumarin), which are absent in the target compound but highlight the versatility of benzamide derivatives in drug design.

Complex Ether-Linked Derivatives

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide (CAS Number: 2034366-53-3) is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is , with a molecular weight of 371.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological properties, and an ethylene glycol moiety that may enhance solubility and bioavailability.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives containing hydroxyethoxy groups have shown significant inhibition of pro-inflammatory cytokines in cellular models. Specifically, compounds like HEHSQ (hydroxyethoxy-squalene) demonstrated a reduction in nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α in LPS-stimulated RAW264.7 macrophages, suggesting that N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide may exhibit similar properties .

| Study | Compound | Concentration | Effect |

|---|---|---|---|

| HEHSQ | 1 µg/mL | 35% reduction in NO production | |

| 10 µg/mL | Significant decrease in TNF-α levels |

2. Cytotoxicity and Cell Viability

The cytotoxic effects of the compound were evaluated using the MTT assay. Compounds with similar structures have demonstrated varying degrees of cytotoxicity depending on concentration. For example, concentrations above 10 µg/mL often resulted in decreased cell viability, indicating potential dose-dependent toxicity .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 1 | No significant effect |

| 10 | 31.2 ± 1.3% reduction |

| 100 | 16.5 ± 0.3% reduction |

The mechanism by which N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide exerts its effects may involve modulation of inflammatory pathways and inhibition of specific signaling cascades associated with inflammation. The presence of the thiophene moiety is particularly relevant as it can interact with various biological targets, potentially influencing enzyme activity related to inflammation and cell signaling.

Case Study: Inhibition of Pro-inflammatory Cytokines

In a controlled study, RAW264.7 macrophages treated with N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide exhibited a marked decrease in the secretion of pro-inflammatory cytokines when stimulated with LPS. This suggests that the compound could serve as a therapeutic agent for conditions characterized by excessive inflammation.

Q & A

Q. Critical Parameters :

- Solvent choice (DMF enhances nucleophilicity for substitutions).

- Temperature control (0–5°C during amine coupling to minimize side reactions).

Advanced: How can reaction yields be optimized during the alkylation step?

Answer:

Yield optimization requires addressing:

- Reagent Stoichiometry : A 1.2:1 molar ratio of 2-bromoethyl ether to the benzamide intermediate reduces unreacted starting material.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic solvent systems (toluene/water) .

- Reaction Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water mobile phase) tracks conversion.

Data Contradiction Note :

Some studies report higher yields with microwave-assisted synthesis (60°C, 30 min) vs. traditional reflux (12 h), but reproducibility depends on precise microwave power calibration .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR :

- ¹H NMR (DMSO-d6): Peaks at δ 7.8–6.8 ppm (aromatic protons), δ 4.2–3.7 ppm (methoxy and hydroxyethoxy groups), δ 3.1–2.8 ppm (thiophene protons).

- ¹³C NMR : Confirms carbonyl (C=O) at ~168 ppm and methoxy carbons at ~55 ppm .

- HRMS : Exact mass verification (calculated for C₁₇H₂₁NO₄S: 343.12 g/mol) .

- FT-IR : Bands at 1650 cm⁻¹ (amide C=O) and 1100 cm⁻¹ (C-O-C ether stretch) .

Advanced: How can computational methods predict the compound’s stability and reactivity?

Answer:

- Density Functional Theory (DFT) :

- Calculates HOMO-LUMO gaps to predict electron-rich sites (e.g., thiophene sulfur) prone to oxidation.

- Simulates solvation effects (water, DMSO) to assess stability under biological conditions .

- Molecular Dynamics (MD) :

- Models interactions with biological targets (e.g., enzymes) by simulating binding poses and hydrogen-bonding networks .

Validation : Correlate DFT-predicted reaction pathways with experimental kinetic data (e.g., Arrhenius plots for degradation studies) .

Basic: What are common impurities observed during synthesis, and how are they resolved?

Answer:

- Byproducts :

- Unreacted 2-methoxybenzoyl chloride (removed via aqueous NaHCO₃ wash).

- Di-alkylated species (mitigated by controlled stoichiometry).

- Resolution :

- Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) separates impurities.

- Recrystallization in ethanol at –20°C enhances purity .

Advanced: How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

Answer:

- Target Selection : Prioritize enzymes with structural homology to known benzamide targets (e.g., kinases, GPCRs).

- Assay Design :

- Fluorescence Polarization : Monitor binding using a fluorescently labeled ATP-competitive probe.

- IC₅₀ Determination : Dose-response curves (1 nM–100 µM) in triplicate, with positive controls (e.g., staurosporine for kinases) .

- Data Interpretation :

- Use Hill slopes to identify cooperative binding.

- Address false positives via counter-screens (e.g., luciferase-based cytotoxicity assays) .

Basic: What are the compound’s solubility profiles in common solvents?

Answer:

- High Solubility : DMSO (>50 mg/mL), ethanol (~20 mg/mL).

- Low Solubility : Water (<0.1 mg/mL). Adjust with co-solvents (e.g., 10% Cremophor EL in PBS) for in vitro studies .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays.

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

Basic: What storage conditions ensure long-term stability?

Answer:

- Store at –20°C under argon in amber vials.

- Lyophilization (with 5% trehalose) extends stability >2 years. Monitor via periodic HPLC .

Advanced: How to explore structure-activity relationships (SAR) for this compound?

Answer:

- Analog Synthesis : Modify the thiophene (e.g., 3- vs. 2-position) or methoxy group (replace with Cl, F).

- SAR Analysis :

- QSAR models correlate substituent electronegativity with bioactivity.

- Crystallography (e.g., protein-ligand co-crystals) identifies critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.